4-Amino-3-(4-fluorophenyl)butanoic acid

Description

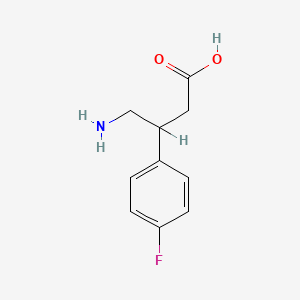

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-(4-fluorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHXHLDNSXLAPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00966612 | |

| Record name | 4-Fluorophenibut | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52237-19-1 | |

| Record name | Cgp 11130 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052237191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorophenibut | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-FLUOROPHENIBUT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DAU7M5P3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Modification of the Phenyl Ring:

The substitution pattern on the phenyl ring is a critical determinant of activity. The introduction of a halogen, such as fluorine in the para-position, generally enhances potency compared to the unsubstituted parent compound, phenibut. The nature and position of the substituent can influence both the electronic properties and the steric fit of the ligand within the receptor's hydrophobic pocket.

Conformationally Restricted Analogues:

To improve selectivity and reduce off-target effects, the design of conformationally restricted analogues has been a successful strategy. By incorporating cyclic structures or introducing steric hindrance, the flexibility of the molecule is reduced, locking it into a bioactive conformation that is preferred by the GABA-B receptor.

Bioisosteric Replacement of the Carboxylic Acid:

The carboxylic acid group is essential for activity, but it can also contribute to poor blood-brain barrier penetration due to its high polarity. Therefore, replacing the carboxylic acid with bioisosteres, such as phosphinic or sulfonic acids, has been explored. These modifications can alter the acidity and lipophilicity of the molecule, potentially improving its pharmacokinetic properties while maintaining the necessary interactions with the receptor.

Stereochemistry:

The stereochemistry at the chiral center (C3) is crucial for the biological activity of 4-amino-3-(4-fluorophenyl)butanoic acid and its analogues. Typically, one enantiomer exhibits significantly higher potency than the other, highlighting the stereospecific nature of the interaction with the GABA-B receptor.

The following table outlines the impact of various structural modifications on the activity of 4-amino-3-phenylbutanoic acid derivatives:

| Modification | Rationale | Expected Outcome |

| Introduction of a para-substituent (e.g., F, Cl) | Enhance hydrophobic interactions and electronic properties. | Increased potency at the GABA-B receptor. |

| Cyclization of the backbone | Reduce conformational flexibility to favor the bioactive conformation. | Improved selectivity and potentially increased potency. |

| Replacement of the carboxylic acid with a phosphinic acid group | Modulate acidity and lipophilicity. | Potentially improved pharmacokinetic properties, such as blood-brain barrier penetration. |

| Synthesis of single enantiomers | Interact more specifically with the chiral binding pocket of the receptor. | Increased potency and reduced side effects compared to the racemic mixture. |

Structure Activity Relationship Sar Studies of 4 Amino 3 4 Fluorophenyl Butanoic Acid and Its Derivatives

Impact of the Fluorophenyl Moiety on Receptor Affinity and Selectivity

The introduction of a fluorine atom at the para-position (C4) of the phenyl ring is a key modification that significantly influences the pharmacological profile of the parent compound, phenibut. This substitution primarily enhances the molecule's potency as a GABA-B receptor agonist. wikipedia.orgnih.gov 4-Amino-3-(4-fluorophenyl)butanoic acid demonstrates significantly higher affinity for the GABA-B receptor compared to phenibut. nih.govresearchgate.net

This enhanced affinity is attributed to the electronic properties of fluorine. As a highly electronegative atom, fluorine alters the charge distribution of the phenyl ring, which can lead to more favorable interactions within the receptor's binding pocket. While phenibut acts as a GABA-B agonist, the fluoro-substitution makes the compound a more potent activator of the receptor. nih.gov

Furthermore, the fluorophenyl group contributes to the compound's selectivity. Studies have shown that this compound is highly selective for the GABA-B receptor over the GABA-A receptor, with an IC50 value of 1.70 μM for the GABA-B receptor and over 100 μM for the GABA-A receptor. wikipedia.org Some preliminary research also suggests that this compound may possess a measurable affinity for ionotropic GABA-A receptors, a characteristic not prominent in its analogs like baclofen (B1667701) or phenibut. reddit.comlongecity.org

Role of β-Substitution and Butanoic Acid Backbone Modifications

The core structure of this compound is a β-substituted GABA analog. wikipedia.org The substitution at the β-position of the butanoic acid chain is a critical determinant of its pharmacological activity. Placing the aryl (phenyl) group at this position increases the lipophilicity of the molecule compared to GABA itself, which is crucial for its ability to cross the blood-brain barrier. nih.gov The biological activity of β-substituted GABA derivatives is highly dependent on their absolute configuration, with the (R)-enantiomers of related compounds like baclofen and phenibut being considerably more active than their (S)-counterparts. nih.govncats.io

The butanoic acid backbone is essential as it mimics the endogenous neurotransmitter GABA, allowing the molecule to be recognized by GABA receptors. mdpi.com Modifications to this backbone are generally not well-tolerated and can lead to a significant loss of activity. The carboxyl and amino groups, separated by a specific carbon chain length, are fundamental for receptor binding and activation. Therefore, the integrity of the γ-aminobutyric acid structure is a highly conserved feature in potent GABA-B agonists of this class.

Comparative SAR with Halogenated (e.g., Chlorine, Bromine) and Non-Halogenated Analogs

Comparing this compound with its non-halogenated and other halogenated analogs provides a clear picture of the role of the halogen substituent in GABA-B receptor agonism. The primary compounds in this comparison are phenibut (non-halogenated), baclofen (4-chloro substituted), and this compound (4-fluoro substituted).

Research demonstrates a distinct hierarchy of potency among these analogs. Baclofen is the most potent GABA-B agonist, followed by this compound, with phenibut being the least potent. wikipedia.orgnih.gov This relationship is quantified by their respective EC50 values for evoking a response in cerebellar Purkinje cells, which highlights the significant increase in potency achieved by adding a halogen to the para-position of the phenyl ring. nih.govresearchgate.net

The nature of the halogen atom (Fluorine vs. Chlorine) fine-tunes the agonist activity. Chlorine's larger atomic radius and different electronic properties compared to fluorine may contribute to baclofen's superior potency. The non-halogenated analog, phenibut, is substantially weaker, indicating that the electron-withdrawing nature of the halogen substituent is a key factor for potent GABA-B receptor interaction. nih.gov

| Compound | Substitution at Phenyl Ring | Potency / Affinity Metric | Relative Potency Ranking |

|---|---|---|---|

| Phenibut | None (Hydrogen) | EC50: 1362 μM nih.gov | Low |

| This compound | 4-Fluoro | EC50: 23.3 μM nih.gov / IC50: 1.70 μM wikipedia.org | Medium |

| Baclofen | 4-Chloro | EC50: 6.0 μM nih.gov | High |

Computational Chemistry and Molecular Modeling Approaches

To elucidate the structural basis for the observed SAR, computational methods are employed. These approaches model the interaction between this compound and its receptor at an atomic level, providing insights that are complementary to experimental data.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For β-aryl GABA analogs, docking simulations are performed with the extracellular domain of the human GABA-B1 receptor to predict binding modes and affinities. nih.gov Studies on related GABA analogs use software like Rosetta to calculate binding scores, which suggest that specific enantiomers, such as the (R)-enantiomers, exhibit more favorable binding than their counterparts, consistent with experimental findings for baclofen and phenibut. nih.gov These simulations help identify key amino acid residues in the binding pocket that form hydrogen bonds or hydrophobic interactions with the ligand, explaining the structural basis for its affinity and selectivity.

Following molecular docking, molecular dynamics (MD) simulations are used to study the stability of the ligand-receptor complex over time. mdpi.commdpi.com MD simulations, often performed using software like GROMACS, provide a dynamic view of the binding interactions. nih.gov For GABAergic ligands, these simulations can reveal how the compound and receptor adjust their conformations to achieve a stable bound state. nih.govnih.gov MD simulations can confirm the stability of key interactions predicted by docking, such as hydrogen bonds between the ligand's amino and carboxyl groups and receptor residues, and cation-π interactions between the ligand's phenyl ring and aromatic residues in the binding site. nih.gov

To provide a more quantitative estimate of binding affinity, binding free energy calculations are performed on the trajectories generated from MD simulations. nih.gov Methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) are commonly used. nih.gov These calculations can determine the contribution of individual amino acid residues to the total binding free energy. nih.gov Such analyses can computationally validate experimental SAR data; for example, they can show that a fluoro or chloro substitution on the phenyl ring leads to a more negative (i.e., more favorable) binding free energy compared to the non-halogenated analog, thereby explaining the observed increase in potency. nih.gov

Pharmacophore Modeling and Ligand Design Principles

The development of novel derivatives of this compound and other γ-aminobutyric acid (GABA) analogues is significantly guided by computational chemistry techniques, particularly pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. These methods provide crucial insights into the key molecular features required for potent and selective interaction with the GABA-B receptor, the primary target for this class of compounds.

Pharmacophore Models for GABA-B Receptor Agonists

A pharmacophore model outlines the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For GABA-B receptor agonists like this compound, both ligand-based and structure-based approaches have been employed to develop such models.

Ligand-Based Models: These models are derived from a set of known active molecules, such as baclofen and its analogues. By superimposing the structures of these active compounds, common chemical features are identified. For GABA-B agonists, a typical pharmacophore model includes:

A cationic amine group: This is a crucial feature, typically a primary amino group, which is protonated at physiological pH. It forms a key ionic interaction with an acidic residue in the receptor's binding pocket.

A carboxylic acid function: This anionic group is also essential for binding, likely interacting with a basic residue in the binding site.

A hydrophobic region: This feature is represented by the phenyl ring. The nature and substitution pattern of this aromatic ring significantly influence the compound's potency and pharmacokinetic properties.

A specific spatial arrangement: The relative distances and orientations of these functional groups are critical for optimal receptor binding.

Structure-Based Models: The availability of crystal structures for the GABA-B receptor, such as PDB IDs 4MS3 and 4MQE, has enabled the development of more refined, structure-based pharmacophore models (e-pharmacophores). mdpi.com These models are generated by analyzing the interactions between a ligand and the amino acid residues in the receptor's binding pocket.

Key interacting residues in the GABA-B receptor binding site for agonists include Tyr250, Ser130, Ser153, Glu349, and Trp278. mdpi.com A structure-based pharmacophore for a GABA-B agonist would therefore include features that can form favorable interactions with these residues, such as hydrogen bond donors and acceptors, and hydrophobic centers. The 4-fluorophenyl group of this compound, for instance, is predicted to occupy a hydrophobic pocket within the binding site. nih.gov

The following table summarizes the key pharmacophoric features for GABA-B receptor agonists:

| Feature | Chemical Moiety | Interaction Type |

| Cationic Center | Protonated Amine (-NH3+) | Ionic Interaction, Hydrogen Bond Donor |

| Anionic Center | Carboxylate Group (-COO-) | Ionic Interaction, Hydrogen Bond Acceptor |

| Hydrophobic Region | Phenyl or other Aromatic Ring | Hydrophobic Interaction |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the carboxylic acid | Hydrogen Bonding |

| Hydrogen Bond Donor | Ammonium group | Hydrogen Bonding |

Ligand Design Principles

Based on pharmacophore models and SAR studies of this compound and its derivatives, several key principles for ligand design have been established to enhance potency, selectivity, and pharmacokinetic profiles.

Preclinical Pharmacological and Neuropharmacological Research

In Vitro Studies on Receptor Binding and Functional Assays

4-Amino-3-(4-fluorophenyl)butanoic acid is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and is structurally related to phenibut and baclofen (B1667701). In vitro research has focused on characterizing its interaction with GABA receptors.

Studies have established that this compound is a selective and potent agonist for the GABAB receptor. Receptor binding assays using rat whole brain synaptic membranes have demonstrated its selectivity for the GABAB receptor over the GABAA receptor.

| Receptor | Binding Affinity (IC50) |

|---|---|

| GABAB | 1.70 μM |

| GABAA | > 100 μM |

Functional assays have further elucidated its action as a GABAB agonist. Patch-clamp recordings in mouse cerebellar Purkinje cells demonstrated that the compound potently activates an outward-rectifying potassium (K+) current, which leads to a suppression of action potential generation. A comparison of its functional potency with related compounds showed it to be significantly more potent than phenibut but less potent than baclofen.

| Compound | Potency (EC50 of evoked outward current) |

|---|---|

| Baclofen | 6.0 μM |

| This compound | 23.3 μM |

| Phenibut | 1362 μM |

Animal Models for Neuropsychiatric and Other Disorders

While the parent compound, phenibut, has been investigated for various effects, detailed preclinical studies on this compound (CGP-11130) in specific animal models of neuropsychiatric and other disorders are not extensively documented in publicly available scientific literature.

Anxiolytic Effects in Behavioral Paradigms (e.g., Social Interaction Test, Elevated Plus-Maze)

Specific research data from standardized behavioral paradigms such as the social interaction test or the elevated plus-maze to definitively characterize the anxiolytic effects of this compound could not be identified in the searched literature.

Antidepressant-like Activities (e.g., Learned Helplessness Model, Passive Avoidance Deficit)

Peer-reviewed studies investigating the antidepressant-like activities of this compound in established animal models, such as the learned helplessness or passive avoidance deficit tests, were not found in the available scientific literature.

Cognitive Enhancement and Nootropic Effects (e.g., Memory Tasks)

While some commercial vendors refer to this compound as a nootropic, detailed preclinical investigations of this compound in specific cognitive and memory tasks in animal models are not present in the accessible scientific literature.

Neuroprotective Properties

Publicly available research specifically detailing the neuroprotective properties of this compound in either in vitro or in vivo models could not be located.

Anticonvulsant Profile

An anticonvulsant profile for this compound based on preclinical studies in relevant seizure models has not been established in the available scientific literature.

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| γ-aminobutyric acid (GABA) |

| Phenibut |

| Baclofen |

Neurophysiological Investigations

Electroencephalography (EEG) and Event-Related Potentials Mapping

A thorough search of preclinical pharmacological and neuropharmacological research databases yielded no specific studies on the effects of this compound as measured by electroencephalography (EEG) or event-related potentials (ERPs). Consequently, there is no available data to present in tabular or textual format regarding the impact of this compound on brainwave patterns or specific cognitive-sensory processing events in animal models.

Central Effects and Brain Activity Modulation

Similarly, detailed preclinical investigations into the broader central effects and specific brain activity modulation by this compound are not documented in the available scientific literature. While its mechanism as a GABAB receptor agonist implies a role in inhibitory neurotransmission and the modulation of neuronal excitability, specific research findings from preclinical studies that would elaborate on these central effects are currently absent.

Research on Potential Therapeutic Applications and Lead Optimization

Prospects in Neurological and Psychiatric Conditions (e.g., Anxiety Disorders, Depressive Disorders, Spasticity)

4-Amino-3-(4-fluorophenyl)butanoic acid, also known as 4-fluorophenibut, is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA) and has been a subject of interest for its potential therapeutic effects on the central nervous system. wikipedia.orgnih.gov Its mechanism of action is primarily as a GABA-mimetic, acting as an agonist at GABAB receptors. wikipedia.org This interaction is crucial as GABA is the primary inhibitory neurotransmitter in the brain, and its modulation can lead to a reduction in neuronal excitability. nih.gov

Research into its parent compound, phenibut, has shown effectiveness in treating a range of conditions including anxiety, depression, insomnia, and post-traumatic stress disorder. ncats.ioncats.io The R-enantiomer of phenibut is the pharmacologically active form, demonstrating a higher affinity for GABAB receptors. ncats.io Given the structural similarity, this compound is explored for similar applications. Studies suggest that at lower doses, it may exhibit anxiolytic (anti-anxiety) properties.

The introduction of a fluorine atom to the phenyl ring, which distinguishes it from phenibut, is a strategic modification. This change can alter its pharmacological profile, potentially enhancing lipophilicity, which may improve its ability to cross the blood-brain barrier.

In the context of spasticity, its close structural analog, baclofen (B1667701) (4-Amino-3-(4-chlorophenyl)butanoic acid), is a clinically used muscle relaxant. The effectiveness of baclofen is attributed to its potent agonism at GABAB receptors. wikipedia.org this compound is also considered for the treatment of spasticity. cymitquimica.com It is described as a prodrug that is hydrolyzed in the body to its active form, which has shown potential for treating spasticity related to conditions like multiple sclerosis. cymitquimica.com

| Compound Comparison | Key Structural Difference | Primary Receptor Target | Potential Therapeutic Application |

|---|---|---|---|

| This compound | Fluorine atom on the phenyl ring | GABAB Agonist wikipedia.org | Anxiety, Spasticity cymitquimica.com |

| Phenibut | No substitution on the phenyl ring wikipedia.org | GABAB Agonist | Anxiety, Insomnia, Depression ncats.io |

| Baclofen | Chlorine atom on the phenyl ring | GABAB Agonist wikipedia.org | Spasticity |

Exploration in Other Disease Areas (e.g., Cardiovascular, Anti-inflammatory)

While the primary research focus for this compound and its analogs has been on neurological and psychiatric disorders due to their action on GABA receptors, exploration into other areas is less documented. Some related GABA analogs have been investigated for a broader range of applications. For instance, phenibut has been studied in the context of pediatric cardiac disorders. biosynth.com However, specific research detailing the cardiovascular or anti-inflammatory properties of this compound is not extensively available in the reviewed literature. One source mentions its potential benefit for reflux disease by inhibiting gastric emptying, though this is related to gastrointestinal function rather than cardiovascular or inflammatory mechanisms. cymitquimica.com

This compound as a Pharmaceutical Lead Compound

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structures that require modification to achieve better drug-like properties. This compound serves as an interesting lead compound for several reasons.

As a GABA analog, it belongs to a well-established class of neurologically active agents. biosynth.com The core structure can be systematically modified to explore structure-activity relationships. The introduction of the fluorine atom in this compound compared to phenibut is a key example of lead optimization. This single substitution can significantly impact potency, selectivity, metabolic stability, and pharmacokinetics. researchgate.net For instance, this compound is more potent as a GABAB receptor agonist than phenibut, although less potent than baclofen. wikipedia.org

The compound's status as an intermediate in the synthesis of other molecules, such as carbamic acid esters used as research reagents and pharmaceuticals, further underscores its role as a foundational structure in drug discovery. cymitquimica.com Its development and the study of its enantiomers (R- and S-isomers) provide a pathway for creating more selective and potent therapeutic agents.

| Factor | Rationale for being a Lead Compound |

|---|---|

| Established Pharmacophore | Belongs to the GABA analog class with a known mechanism of action (GABAB agonism). wikipedia.org |

| Modifiable Structure | The phenyl ring and amino acid backbone allow for various chemical modifications. |

| Fluorine Substitution | The presence of fluorine provides a vector for improving drug-like properties like metabolic stability and blood-brain barrier penetration. researchgate.net |

| Demonstrated Activity | Shows activity in models for anxiety and spasticity, providing a basis for further development. cymitquimica.com |

| Synthetic Intermediate | Serves as a building block for creating other novel compounds. cymitquimica.com |

Strategies for Improving Efficacy, Stability, and Bioavailability of Fluorinated GABA Analogs

The development of effective drugs targeting the GABA system involves optimizing several key properties. For fluorinated GABA analogs like this compound, specific medicinal chemistry strategies are employed to enhance their therapeutic profile.

Improving Efficacy: Efficacy can be enhanced by modifying the molecule to increase its binding affinity and selectivity for its target, primarily the GABAB receptor. This can involve synthesizing and testing different stereoisomers (enantiomers), as the R- and S-forms of such molecules often have vastly different biological activities. For example, the R-enantiomer of phenibut is significantly more active than the S-enantiomer. ncats.io Further substitutions on the phenyl ring or modifications to the butanoic acid chain can also fine-tune receptor interaction.

Improving Metabolic Stability: Fluorination is a widely used strategy to improve metabolic stability. rroij.commdpi.com The carbon-fluorine bond is very strong, and placing fluorine atoms at sites that are susceptible to metabolic oxidation by liver enzymes (like CYP450) can block these pathways, prolonging the drug's half-life in the body. rroij.commdpi.com Strategic fluorination can reduce the electron density of aromatic rings, making them less prone to oxidative metabolism. mdpi.com

Improving Bioavailability: Bioavailability, or the fraction of an administered dose that reaches systemic circulation, is influenced by factors like solubility, membrane permeability, and metabolic stability. rroij.com The introduction of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes, including the intestinal wall for oral absorption and the blood-brain barrier to reach its target in the central nervous system. researchgate.netrroij.com However, a balance must be struck, as excessive lipophilicity can lead to poor solubility. Another strategy is the use of prodrugs, where the lead compound is chemically modified to improve absorption, and then converted to the active form within the body. cymitquimica.com

Advanced Analytical Methodologies in 4 Amino 3 4 Fluorophenyl Butanoic Acid Research

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the chemical purity of 4-Amino-3-(4-fluorophenyl)butanoic acid. Reversed-phase HPLC, often using a C18 column, is typically employed to separate the compound from any impurities, starting materials, or by-products from its synthesis. The method's validation would demonstrate good linearity, precision, and accuracy, ensuring the reliability of the purity assessment. pom.go.id

Due to the presence of a chiral center at the C3 position, this compound exists as two enantiomers, (R) and (S). Differentiating and quantifying these enantiomers is crucial as they may exhibit different pharmacological properties. Chiral HPLC is the definitive method for this purpose. yakhak.org This is typically achieved using chiral stationary phases (CSPs) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. sigmaaldrich.com Polysaccharide-based CSPs are commonly used for separating the enantiomers of amino acids and their derivatives. yakhak.org Alternatively, derivatization with a chiral reagent can be used to form diastereomers, which can then be separated on a standard achiral HPLC column. sigmaaldrich.com The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as 2-propanol, is optimized to achieve baseline resolution of the enantiomeric peaks. yakhak.org

Table 1: Representative HPLC Parameters for Analysis

| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Analysis (Chiral) |

|---|---|---|

| Column | Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm | Polysaccharide-based CSP (e.g., Amylose or Cellulose phenylcarbamates) |

| Mobile Phase | Isocratic mixture of Acetonitrile and pH-adjusted aqueous buffer | Isocratic mixture of Hexane and 2-Propanol |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at ~220 nm | UV at ~220 nm or Fluorescence (after derivatization) |

| Column Temp. | 40°C | Ambient |

Gas Chromatography (GC) for Compound and Metabolite Quantification

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the quantification of this compound and its metabolites. However, due to the low volatility and polar nature of amino acids, direct analysis by GC is challenging. thermofisher.com Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com

Common derivatization techniques involve silylation or acylation. Silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the active hydrogens in the amino and carboxyl groups. thermofisher.comsigmaaldrich.com Another approach is derivatization with chloroformates, such as propyl chloroformate, which can be performed directly in aqueous samples. nih.gov Following derivatization, the sample is injected into the GC system, where the derivatives are separated based on their boiling points and interaction with the stationary phase. The use of stable isotope-labeled internal standards is crucial for accurate quantification, compensating for variations during sample preparation and analysis. nih.gov This method offers high sensitivity, with limits of detection often in the low micromolar range. nih.gov

Table 2: Common Derivatization Reagents for GC Analysis of Amino Acids

| Derivatization Agent Class | Example Reagent | Target Functional Groups | Resulting Derivative |

|---|---|---|---|

| Silylation | MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) | -NH2, -COOH | tert-butyldimethylsilyl (TBDMS) |

| Acylation | Propyl Chloroformate | -NH2, -COOH | N-propoxycarbonyl |

Mass Spectrometry (MS) for Identification and Metabolic Profiling

Mass Spectrometry (MS) is an indispensable tool for the structural identification and quantification of this compound and its metabolites. It is most often used in conjunction with a chromatographic separation technique like HPLC (LC-MS) or GC (GC-MS). researchgate.net MS provides high sensitivity and specificity, allowing for the detection of the compound at very low concentrations in complex biological matrices such as plasma and urine. researchgate.net

In a typical LC-MS/MS method, the compound is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule. springernature.com The mass spectrometer identifies the compound based on its unique mass-to-charge ratio (m/z) of the molecular ion. For structural confirmation and to enhance selectivity, tandem mass spectrometry (MS/MS) is used. The molecular ion is selected and fragmented, and the resulting fragmentation pattern serves as a specific fingerprint for the molecule. whitman.edu The presence of the fluorine atom can lead to characteristic fragmentation pathways, including the potential loss of HF (mass 20) or F (mass 19), aiding in the identification of fluorinated compounds. whitman.edunih.gov

Metabolic profiling studies utilize MS to identify and quantify metabolites formed in vivo. nih.gov By comparing the metabolic profile of a control group to a group exposed to the compound, researchers can identify biotransformation products, such as hydroxylated or conjugated derivatives. researchgate.net

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Confirmation in Research

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are cornerstone techniques for the unambiguous structural elucidation of this compound. nih.govnumberanalytics.com

NMR Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum gives information on the number of different types of protons and their neighboring environments. For this compound, one would expect to see characteristic signals for the aromatic protons on the fluorophenyl ring (typically in the δ 7.1–7.2 ppm region), as well as signals for the protons on the butanoic acid chain.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a particularly powerful and sensitive technique. wikipedia.org It provides a distinct signal for the fluorine atom, and its chemical shift is highly sensitive to the electronic environment, confirming its position on the phenyl ring. thermofisher.com The large chemical shift dispersion in ¹⁹F NMR minimizes the chance of signal overlap. thermofisher.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. numberanalytics.com The IR spectrum of this compound would exhibit characteristic absorption bands:

A broad band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid group.

A strong absorption band around 1700-1725 cm⁻¹ for the C=O (carbonyl) stretch of the carboxylic acid.

N-H stretching vibrations for the primary amine group, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region.

C-F stretching vibrations, which would confirm the presence of the fluorine substituent.

Together, these spectroscopic methods provide a comprehensive "fingerprint" of the molecule, confirming its identity and structure with a high degree of certainty. nih.gov

Table 3: Key Spectroscopic Data for Structural Confirmation

| Technique | Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Aromatic Protons | Signals in the δ 7.1–7.2 ppm range |

| ¹⁹F NMR | Fluorine Atom | A single, characteristic chemical shift confirming the fluorophenyl group |

| IR Spectroscopy | Carboxylic Acid O-H Stretch | Broad absorption band at 2500-3300 cm⁻¹ |

| IR Spectroscopy | Carbonyl C=O Stretch | Strong absorption band at 1700-1725 cm⁻¹ |

| IR Spectroscopy | Amine N-H Stretch | Absorption band(s) at 3300-3500 cm⁻¹ |

Challenges, Gaps, and Future Directions in Research

Elucidating Precise Molecular Mechanisms of Action for All Observed Effects

A primary challenge in the study of 4-amino-3-(4-fluorophenyl)butanoic acid is the incomplete understanding of its precise molecular mechanisms. As a derivative of γ-aminobutyric acid (GABA), it is widely presumed to interact with the GABAergic system, which is the main inhibitory neurotransmitter system in the central nervous system. mdpi.comwikipedia.org The structurally similar, non-fluorinated compound phenibut and the chloro-analog baclofen (B1667701) are known agonists of the GABA-B receptor. nih.gov Baclofen, the only clinically approved GABA-B agonist, is used as a muscle relaxant to treat spasticity. nih.govresearchgate.net

GABA-B receptors are G-protein-coupled receptors that, when activated, mediate slow and prolonged inhibitory signals, typically by modulating potassium and calcium channels. nih.govnih.gov It is highly probable that this compound also acts as a GABA-B agonist. However, the exact binding affinity, potency, and functional selectivity at the GABA-B receptor compared to its analogs have not been fully characterized. Furthermore, it is crucial to investigate potential off-target effects. For instance, phenibut is also known to be a potent blocker of α2δ subunit-containing voltage-dependent calcium channels, a mechanism it shares with gabapentin. nih.gov Whether the addition of a fluorine atom alters this activity or introduces interactions with other receptors, such as GABA-A or even glutamate receptors, remains an open and critical question. nih.gov Dysfunction of the GABA system is linked to a wide variety of disorders, including anxiety, depression, epilepsy, and addiction, making a clear understanding of the compound's mechanism essential for targeted therapeutic development. mdpi.comnih.gov

Future research must employ a range of techniques to deconstruct these mechanisms:

Receptor Binding Assays: Quantitative studies to determine the binding affinity and selectivity for GABA-B, GABA-A, and other potential central nervous system targets.

Electrophysiology: Patch-clamp studies on neuronal cells to measure the functional effects on ion channel activity and membrane potential, confirming agonism or antagonism.

In Vivo Microdialysis: To measure the compound's effect on neurotransmitter release (e.g., GABA, glutamate, dopamine) in specific brain regions of animal models.

Advancements in Stereoselective Synthesis for Scalability and Efficiency

Like its analog baclofen, this compound is a chiral molecule, meaning it exists in two mirror-image forms, or enantiomers (R and S). It is well-established that the biological activity of such compounds often resides primarily in one enantiomer. For baclofen, the (R)-enantiomer is the active form. nih.gov Therefore, a significant challenge is the development of efficient, scalable, and stereoselective synthetic methods to produce the desired enantiomer in high purity.

Classical synthetic routes often produce a racemic mixture (an equal mix of both enantiomers), which requires additional, often costly and inefficient, chiral resolution steps. Modern advancements focus on asymmetric synthesis, which directly creates the desired enantiomer. Several promising strategies have been explored for related γ-amino acids:

Phase-Transfer Catalysis: This method has been used for the synthesis of related compounds like threo-4-amino-3,4-diphenylbutanoic acid, offering a convenient pathway. researchgate.net

Chiral Auxiliaries: Using chiral molecules to guide the reaction to form one specific stereoisomer.

Asymmetric Catalysis: Employing chiral catalysts, such as metal complexes, to achieve high enantioselectivity. For example, Ni(II) complexes have been successfully used in the asymmetric synthesis of α-amino acids and their derivatives. dntb.gov.ua

Biocatalysis: Utilizing enzymes, such as ketoreductases (KREDs), which can offer extremely high levels of stereoselectivity under mild reaction conditions, as demonstrated in the synthesis of other complex amino-alcohols. nih.gov

The challenge lies not only in achieving high stereoselectivity but also in ensuring the process is scalable for potential pharmaceutical production. An ideal synthetic route would be characterized by a low process mass intensity (PMI), use of inexpensive starting materials, and operational simplicity. nih.gov

Comprehensive Preclinical Safety and Efficacy Profiling for Novel Analogs

Before any compound can be considered for human trials, it must undergo rigorous preclinical evaluation. For this compound and any newly developed analogs, this involves a comprehensive assessment of both safety and efficacy in cellular and animal models.

The preclinical profiling would need to establish a clear therapeutic window and identify potential liabilities. Key areas of investigation include:

| Preclinical Assessment Area | Key Objectives and Methods |

| Pharmacokinetics (PK) | To study the absorption, distribution, metabolism, and excretion (ADME) of the compound. This involves administering the drug to animal models and measuring its concentration in plasma and tissues over time. |

| Pharmacodynamics (PD) | To demonstrate that the drug engages its target (e.g., GABA-B receptor) in a living system and produces a measurable physiological response. This can include behavioral models for anxiety, sedation, or muscle relaxation. |

| Toxicology | To identify potential adverse effects. This includes acute toxicity studies (effects of a single high dose) and chronic toxicity studies (effects of repeated dosing over time), as well as assessing organ-specific toxicity. |

| Efficacy Models | To test the compound's effectiveness in animal models of specific diseases, such as anxiety disorders, spasticity, neuropathic pain, or substance use disorders. |

A significant challenge is predicting human outcomes from animal data. The development of more sophisticated preclinical models, such as those using human-induced pluripotent stem cell (iPSC)-derived neurons or advanced neuroimaging in animal models, could help bridge this translational gap.

Development of Highly Selective and Potent Analogs with Improved Pharmacodynamic Profiles

The development of novel analogs of this compound is a key future direction aimed at optimizing its therapeutic properties. The goal is to create new chemical entities with enhanced potency, greater selectivity for their intended target, and improved pharmacodynamic profiles, leading to a better balance of efficacy and side effects.

This process involves medicinal chemistry and structure-activity relationship (SAR) studies. By systematically modifying the structure of the parent molecule, researchers can determine which parts of the molecule are essential for its activity and which can be altered to improve its properties. For instance, SAR studies on other GABAergic compounds have focused on:

Modifying the Phenyl Ring: Introducing different substituents on the phenyl ring to alter binding affinity and selectivity.

Altering the Butanoic Acid Chain: Changing the length or conformation of the carbon backbone to optimize interaction with the receptor binding pocket.

Bioisosteric Replacement: Replacing the carboxylic acid group with other acidic functional groups (e.g., phosphinic acid, tetrazole) to potentially improve potency and pharmacokinetic properties. researchgate.net

A major challenge in developing GABA-B agonists has been separating the desired therapeutic effects from dose-limiting side effects like sedation and muscle weakness. mdpi.com One advanced strategy is the development of positive allosteric modulators (PAMs). Instead of directly activating the GABA-B receptor like an agonist, PAMs bind to a different site on the receptor and enhance the effect of the body's own GABA. wikipedia.orgfrontiersin.org This approach can provide a more subtle and potentially safer modulation of the GABAergic system and represents a promising avenue for developing novel therapeutics based on the this compound scaffold.

Translational Research and Clinical Trial Design Considerations for Investigational Applications

Translating a promising compound from preclinical research to clinical application is a complex and high-risk endeavor. For a molecule like this compound, careful design of early-phase clinical trials is essential.

Key considerations for a Phase I clinical trial would include:

Safety and Tolerability: The primary goal of a Phase I trial is to assess the safety of the new drug in a small group of healthy volunteers. nih.gov This involves starting with very low doses and gradually increasing them (dose-escalation) to find the maximum tolerated dose (MTD). nih.gov

Pharmacokinetics: Blood and urine samples are collected to determine the drug's pharmacokinetic profile in humans, which can sometimes differ significantly from animal models. nih.gov

Pharmacodynamic Markers: Identifying biomarkers that can provide early evidence of the drug's activity in humans is crucial. For a GABAergic drug, this could include quantitative electroencephalography (qEEG) to measure changes in brain wave activity or functional magnetic resonance imaging (fMRI) to assess changes in brain circuit activity. nih.gov

If Phase I trials are successful, subsequent Phase II trials would be designed to evaluate the drug's efficacy in specific patient populations. The design of these trials requires careful thought:

Defining the Target Population: Based on the preclinical data and presumed mechanism of action, the most appropriate patient group must be selected (e.g., patients with generalized anxiety disorder, focal spasticity, or neuropathic pain).

Choosing Appropriate Endpoints: The primary outcome measures must be clearly defined, clinically relevant, and validated. For an anxiolytic, this might be a change on the Hamilton Anxiety Rating Scale (HAM-A). For spasticity, it could be a change on the Ashworth scale.

Comparator and Blinding: Trials should be randomized, double-blind, and placebo-controlled to minimize bias and provide robust evidence of efficacy. esmo.org

Given the heterogeneity of many neurological and psychiatric disorders, a significant challenge is patient stratification. mdpi.com Identifying patient subgroups who are most likely to respond to a GABA-B agonist could be key to demonstrating efficacy and ultimately gaining regulatory approval.

Q & A

Q. How does fluorination at the para position influence metabolic stability compared to non-fluorinated analogs?

- Answer : Fluorination reduces cytochrome P450-mediated oxidation.

- Metabolite ID : Incubate with human liver microsomes (HLMs) and analyze via UPLC-MS.

- Half-life comparison : Fluorinated analogs show ~2-fold longer t₁/₂ in HLMs vs. chlorinated or non-halogenated derivatives .

Q. What computational methods predict the compound’s interaction with GABAB receptor subtypes?

- Answer : Use:

- Molecular docking : Simulate binding poses in GABAB homology models (e.g., SWISS-MODEL).

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories using AMBER .

Q. How can oxidative degradation pathways be characterized during formulation development?

- Answer : Expose the compound to hydrogen peroxide (0.3% v/v) and analyze degradation products via:

- Forced degradation studies : Monitor oxidation byproducts (e.g., hydroxylated derivatives) using LC-PDA.

- Mechanistic studies : Employ radical scavengers (e.g., ascorbic acid) to confirm ROS-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.